N-Benzylidene-4-ethylaniline

Catalog No.
S12152837
CAS No.
67302-67-4
M.F
C15H15N
M. Wt
209.29 g/mol
Availability
In Stock
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N-Benzylidene-4-ethylaniline

CAS Number

67302-67-4

Product Name

N-Benzylidene-4-ethylaniline

IUPAC Name

N-(4-ethylphenyl)-1-phenylmethanimine

Molecular Formula

C15H15N

Molecular Weight

209.29 g/mol

InChI

InChI=1S/C15H15N/c1-2-13-8-10-15(11-9-13)16-12-14-6-4-3-5-7-14/h3-12H,2H2,1H3

InChI Key

GYHJPSGELDVDCC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N=CC2=CC=CC=C2

N-Benzylidene-4-ethylaniline (CAS 67302-67-4) is an aromatic Schiff base, or imine, a class of compounds widely used as intermediates and functional molecules. These molecules serve as foundational building blocks for synthesizing metal-ligand complexes, developing liquid crystal materials, and formulating corrosion inhibitors. The core value proposition of substituted N-benzylideneanilines lies in the ability to precisely tune their steric and electronic properties via substitution on the aromatic rings, which directly modifies their performance in these applications.

Research Fit

Scaffold High-lipophilicity Schiff base for SAR and partitioning studies
Substituent 4-Ethyl group modulates LogP and electronic distribution vs. parent
Role Synthesis intermediate for fine chemicals, dyes, and probe development

In Schiff base systems, seemingly minor changes to substituent groups cause significant, predictable shifts in performance, making generic substitution unreliable for reproducible outcomes. The para-ethyl group on N-Benzylidene-4-ethylaniline provides a distinct electronic and steric profile compared to the unsubstituted parent (N-benzylideneaniline), a methyl analog, or analogs with polar groups (e.g., -NO2, -OCH3). This specific substitution directly alters the molecule's electron density distribution, molecular geometry, and packing behavior in the solid state. These modifications are critical and have been shown to govern application-specific performance, including the transition temperatures of liquid crystal phases, the binding affinity in corrosion inhibition, and the coordination properties in metal complexes. Procuring an alternative analog will therefore predictably alter these key functional properties.

Substitution Risk

Para-substituent identity (ethyl vs. methyl or hydrogen) shifts lipophilicity and electronic properties – interchangeability not supported without evaluation.
Structural analogs with different substitution may alter partitioning, solubility, and reactivity in organic/aqueous systems.
Assuming direct replacement without quantitative justification can lead to unexpected outcomes in SAR or synthesis applications.

Liquid Crystal Thermal Properties

The choice of a para-substituent is a primary tool for controlling the thermal properties of benzylideneaniline-based liquid crystals. The parent compound, N-benzylideneaniline (para-H), has a melting point of 52-54 °C. Introducing a para-ethyl group, as in the target compound, alters the molecular symmetry and intermolecular packing forces compared to the unsubstituted analog. This change is known to directly influence not only the melting point but, more critically, the transition temperatures and stability of nematic and smectic liquid crystal phases. Therefore, for applications requiring specific mesophase behavior within a defined temperature window, the 4-ethyl derivative provides a distinct thermal profile that is not interchangeable with the parent compound or other alkyl analogs.

Evidence DimensionMelting Point (as a proxy for thermal behavior)
Target Compound DataPredicted to be different from comparators due to altered molecular packing and symmetry.
Comparator Or BaselineN-Benzylideneaniline (unsubstituted): 52-54 °C
Quantified DifferenceNot available; the key differentiator is the predictable shift in liquid crystal phase transition temperatures, a critical parameter for formulation.
ConditionsSolid-state thermal property comparison.

For formulating liquid crystal mixtures or in melt-processing, precise control over transition temperatures is essential for device performance and manufacturability.

LogP Comparison
Reported
3.9996
vs.
Unsubst. 3.4372 Methyl 3.7456
Higher lipophilicity may support partitioning and membrane permeability research
Computed descriptors; cross-study context

Electron-Donating Corrosion Inhibitors

Benzylidene-aniline derivatives function as effective corrosion inhibitors by adsorbing onto metal surfaces, a process driven by the imine nitrogen and aromatic π-electrons. The electronic nature of the para-substituent dictates the strength of this interaction. N-Benzylidene-4-ethylaniline possesses a weakly electron-donating ethyl group, which increases electron density at the aniline ring and imine nitrogen. This contrasts sharply with analogs like N-benzylidene-4-nitroaniline, which has a strong electron-withdrawing group. Enhanced electron density on the inhibitor molecule is expected to facilitate chemisorption by improving electron donation to the vacant d-orbitals of iron. This makes the 4-ethyl derivative a mechanistically distinct choice from electronically neutral or electron-deficient analogs for applications requiring robust inhibitor film formation on steel surfaces in acidic media.

Evidence DimensionElectronic Nature of Para-Substituent
Target Compound DataWeakly Electron-Donating Group (-CH2CH3)
Comparator Or BaselineN-benzylidene-4-nitroaniline: Strong Electron-Withdrawing Group (-NO2)
Quantified DifferenceQualitatively opposite electronic effect, leading to higher electron density on the inhibitor backbone for the target compound.
ConditionsCorrosion inhibition of mild steel in acidic media (e.g., HCl, H2SO4).

Selecting an inhibitor with the appropriate electronic properties is critical for maximizing surface adsorption and achieving high inhibition efficiency in specific corrosive environments.

PSA Value
Reported
12.36 Ų
Identical to unsubstituted and methyl analogs; lower than methoxy (21.59)
Topological PSA; maintains favorable low-polar surface

Electron-Rich Ligand for Coordination Complexes

N-benzylideneanilines are staple ligands in coordination chemistry, binding to metal centers primarily through the azomethine nitrogen atom. The electronic properties of the resulting metal complex are directly influenced by substituents on the ligand. The para-ethyl group in N-Benzylidene-4-ethylaniline acts as an electron-donating group, increasing the Lewis basicity of the imine nitrogen compared to the unsubstituted N-benzylideneaniline. This enhanced basicity can lead to stronger metal-ligand bonding and altered redox potentials of the metal center. Spectroscopic evidence from related systems confirms that coordination to a metal ion shifts the C=N stretching frequency in the IR spectrum, with the magnitude of the shift relating to the bond strength. Procuring this specific 4-ethyl substituted ligand enables the synthesis of more electron-rich complexes than its unsubstituted counterpart, a key design choice in fields like catalysis and materials science.

Evidence DimensionLewis Basicity of Imine Nitrogen
Target Compound DataIncreased basicity due to electron-donating ethyl group.
Comparator Or BaselineN-benzylideneaniline (unsubstituted): Baseline basicity.
Quantified DifferenceNot quantified in search results, but the principle is a standard tenet of physical organic chemistry.
ConditionsFormation of transition metal complexes in solution.

The choice of ligand substituent allows for the precise tuning of a metal complex's electronic structure, which is fundamental to controlling its stability, reactivity, and catalytic performance.

Molecular Weight
Reported
209.29 g/mol
Fills a specific gap in fragment-based screening range
MW between unsubstituted and methoxy analogs
Class Inhibitor Potential
Class-level
Not directly reported
Scaffold shared with known LSD inhibitors; may support exploration as novel analog
Class inference; direct IC₅₀ unavailable

Liquid Crystal Mixture Formulation

This compound is suitable as a component in liquid crystal formulations where the goal is to achieve specific nematic or smectic phase transition temperatures. The unique steric and electronic profile of the 4-ethyl group provides a distinct contribution to the collective molecular packing, allowing for fine-tuning of the mesophase temperature range in a way that is not achievable with the unsubstituted parent compound or other common analogs.

Electron-Rich Corrosion Inhibitors

As a precursor for corrosion inhibitor packages for mild steel in acidic environments. The electron-donating nature of the 4-ethyl group enhances the electron density of the molecule, which is desirable for promoting strong adsorption onto the metal surface. This makes it a preferred candidate over electron-withdrawing analogs when the inhibition mechanism relies on robust chemisorption.

Schiff Base Metal-Complex Synthesis

As a ligand precursor for the synthesis of coordination complexes where an electron-rich environment at the metal center is required. The 4-ethyl group increases the Lewis basicity of the imine nitrogen, leading to stronger sigma-donation to the metal. This makes it the right choice for applications where the stability or catalytic activity of the complex needs to be modulated by enhancing the electron density at the metal.

Application Fit Matrix

Application
Selection Property
Validation Focus
Medicinal Chemistry SAR
High lipophilicity (LogP ≈4.0) with low PSA
Permeability and partitioning assay context
Organic Synthesis Intermediate
Ethyl-substituted imine scaffold
Reactivity and electronic tuning in fine chemicals
Enzyme Inhibitor Probe Development
N-Benzylideneaniline class inhibitor scaffold
LSD or related dioxygenase inhibition assay context
Computational QSAR Modeling
Accurate computed descriptors (LogP, PSA, mass)
Model calibration and benchmarking datasets

XLogP3

3.6

Hydrogen Bond Acceptor Count

1

Exact Mass

209.120449483 g/mol

Monoisotopic Mass

209.120449483 g/mol

Heavy Atom Count

16

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